molecular formula C11H10N2OS2 B2462588 3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one CAS No. 52881-21-7

3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one

Cat. No.: B2462588
CAS No.: 52881-21-7
M. Wt: 250.33
InChI Key: XPMOHJXABATMLJ-UHFFFAOYSA-N
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Description

3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its fused ring structure, which includes thiazole, thiophene, and pyrimidine rings. The presence of three methyl groups at positions 3, 6, and 7 further distinguishes this compound. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, leading to the formation of S-alkylated derivatives. These derivatives undergo intramolecular cyclization to form the desired thiazolopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique structure of this compound, with its fused thiazole, thiophene, and pyrimidine rings, along with the presence of three methyl groups, contributes to its distinct chemical and biological properties

Properties

IUPAC Name

4,5,12-trimethyl-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c1-5-4-15-11-12-9-8(10(14)13(5)11)6(2)7(3)16-9/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMOHJXABATMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC3=C(C(=C(S3)C)C)C(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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